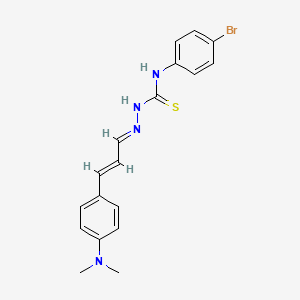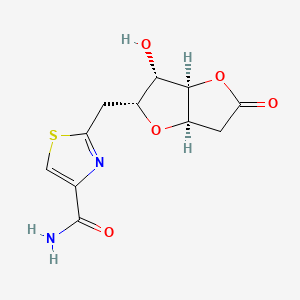
Antiproliferative against-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiproliferative against-4 is a compound known for its significant antiproliferative activity against various cancer cell lines. This compound has garnered attention in the field of medicinal chemistry due to its potential as an anticancer agent. It exhibits the ability to inhibit the growth and proliferation of cancer cells, making it a promising candidate for further research and development in cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative against-4 typically involves multiple steps, including the formation of key intermediates and the final product. One common synthetic route involves the reaction of 4-azido-quinolin-2(1H)-ones with active methylene compounds such as pentane-2,4-dione and 1,3-diphenylpropane-1,3-dione in the presence of potassium carbonate. This reaction yields 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions: Antiproliferative against-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with potential biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s antiproliferative properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline and triazole derivatives, which are evaluated for their antiproliferative activities .
科学研究应用
Antiproliferative against-4 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of novel anticancer agents.
Biology: It is studied for its effects on cancer cell lines, including its ability to induce apoptosis and inhibit cell proliferation.
Medicine: this compound is explored as a potential therapeutic agent for the treatment of various cancers.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in drug discovery research
作用机制
The mechanism of action of Antiproliferative against-4 involves its binding to specific molecular targets within cancer cells. The compound interacts with nuclear DNA, leading to the formation of DNA lesions that inhibit transcription and induce apoptosis. This process involves the activation of caspase-3, 8, and Bax, as well as the down-regulation of the anti-apoptotic protein Bcl2 .
相似化合物的比较
Quinazoline Derivatives: These compounds, such as gefitinib and afatinib, also exhibit antiproliferative activities against cancer cells.
Diphenyltin Hydroxybenzoates: These compounds have shown antiproliferative activity against various cancer cell lines.
Uniqueness: Antiproliferative against-4 is unique due to its specific interaction with DNA and its ability to induce apoptosis through multiple pathways. Its structure allows for modifications that can enhance its antiproliferative properties, making it a versatile compound for anticancer research.
属性
分子式 |
C11H12N2O5S |
|---|---|
分子量 |
284.29 g/mol |
IUPAC 名称 |
2-[[(2R,3S,3aR,6aR)-3-hydroxy-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-yl]methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H12N2O5S/c12-11(16)4-3-19-7(13-4)1-5-9(15)10-6(17-5)2-8(14)18-10/h3,5-6,9-10,15H,1-2H2,(H2,12,16)/t5-,6-,9+,10+/m1/s1 |
InChI 键 |
IZUSSYJSLYOTND-ZHYWTAKUSA-N |
手性 SMILES |
C1[C@@H]2[C@@H]([C@H]([C@H](O2)CC3=NC(=CS3)C(=O)N)O)OC1=O |
规范 SMILES |
C1C2C(C(C(O2)CC3=NC(=CS3)C(=O)N)O)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


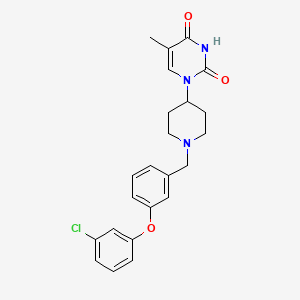
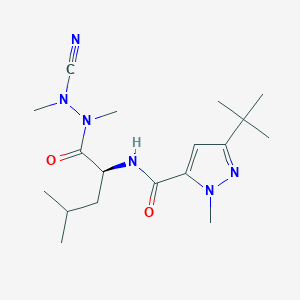
![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)

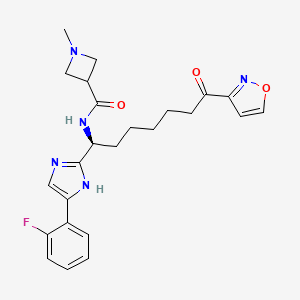


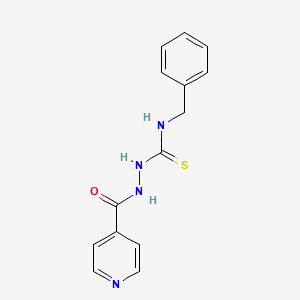
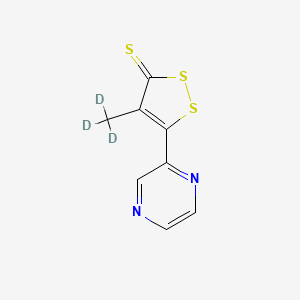
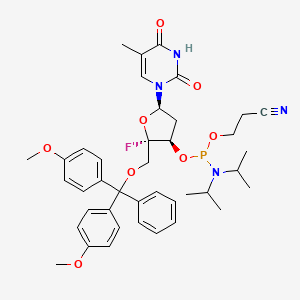
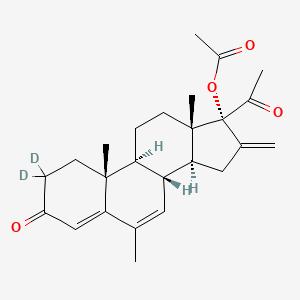
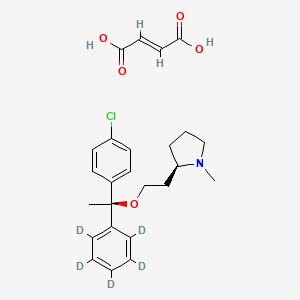
![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
